3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)14(3)19(17,18)12-7-4-11(5-8-12)6-9-13(15)16/h4-10H,1-3H3,(H,15,16)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKPKTUCYVCUSV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid typically involves the reaction of 4-aminobenzenesulfonamide with methyl(propan-2-yl)amine to form the intermediate 4-[methyl(propan-2-yl)sulfamoyl]aniline. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product . The reaction conditions usually involve the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reaction.
Chemical Reactions Analysis
Core Reactivity of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core exhibits reactivity at multiple positions:
-
C-3 and C-5 positions : Electron-rich aromatic carbons susceptible to electrophilic substitution (e.g., halogenation, nitration) .
-
C-7 amine : A nucleophilic site for alkylation, acylation, or coupling reactions .
-
N-1 and N-6 : Participate in hydrogen bonding and coordination chemistry .
Reactions at the C-7 Amine
The morpholine-ethylamine side chain enables diverse functionalization:
Electrophilic Aromatic Substitution
-
Halogenation :
Nucleophilic Substitution
-
Amination :
Replacement of 7-chloro groups with amines (e.g., pyridinemethanamine) under refluxing ethanol .
Morpholine Ring Reactions
Scientific Research Applications
The compound features a prop-2-enoic acid backbone with a sulfamoyl group attached to a phenyl ring, which is crucial for its biological activity.
Chemistry
In the field of organic chemistry, 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid serves as a building block for synthesizing more complex organic molecules. It is often utilized in reaction mechanism studies due to its distinct functional groups that can participate in various chemical reactions .
Biology
Research has indicated potential biological activities , particularly antimicrobial and anti-inflammatory effects. The compound's interaction with specific molecular targets, such as enzymes or receptors, could lead to significant therapeutic benefits. Studies have suggested that the sulfamoyl group enhances binding affinity to biological targets, which may modulate their activity effectively .
Medicine
This compound is being explored for its therapeutic applications in drug development. Its ability to target specific enzymes or receptors makes it a candidate for new treatments aimed at various diseases, including cancer and inflammatory conditions .
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties allow it to be integrated into various formulations and processes, enhancing product performance across different sectors .
Case Study 1: Antimicrobial Activity
A study focused on the synthesis and biological evaluation of compounds related to this compound demonstrated promising antimicrobial properties against several pathogens including Pseudomonas aeruginosa and Staphylococcus aureus. The synthesized compounds exhibited superior antibacterial activity compared to standard antibiotics .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential of derivatives of this compound. In vitro assays revealed that certain derivatives significantly reduced inflammatory markers in cell cultures treated with pro-inflammatory agents. These findings suggest that modifications to the sulfamoyl group may enhance the compound's efficacy in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group plays a crucial role in binding to the active site of the target, thereby modulating its activity. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Substituent Electronic Effects: The methyl(isopropyl)sulfamoyl group in the target compound introduces moderate steric bulk and polarity. The bis-sulfamoyl substituent in CAS 795293-20-8 significantly increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .
Molecular Weight and Lipophilicity :
- The target compound (270.33 g/mol) is heavier than the fluoro-ether analog (238.25 g/mol) but lighter than the trifluoromethyl derivative (379.34 g/mol). The fluoro-ether analog (C₁₃H₁₅FO₃) exhibits greater lipophilicity due to its alkyl chain and fluorine atom, favoring passive diffusion across biological membranes .
Steric and Conformational Effects: The benzyloxy substituent in C₁₆H₁₄O₃ (CAS: EN300-833017) introduces significant steric hindrance and aromatic π-π interactions, which could stabilize protein-ligand complexes in drug design contexts .
Biological Relevance :
- Compounds with sulfamoyl groups (e.g., CAS EN300-833122 and 795293-20-8) are often explored as enzyme inhibitors (e.g., carbonic anhydrase, sulfotransferases) due to their ability to mimic transition states or interact with catalytic residues .
- The trifluoromethyl analog (CAS 379729-52-9) may exhibit enhanced metabolic stability in vivo, as fluorine substituents resist oxidative degradation .
Computational and Experimental Insights
- Docking Studies : AutoDock Vina simulations suggest that the methyl(isopropyl)sulfamoyl group in the target compound forms favorable van der Waals interactions with hydrophobic enzyme pockets, while the carboxylic acid group participates in hydrogen bonding .
- Synthetic Accessibility : The purity of these compounds (often ≥95%) indicates robust synthetic protocols, though the bis-sulfamoyl derivative (CAS 795293-20-8) may require more stringent purification steps due to its polar nature .
Biological Activity
3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid, also known by its CAS number 1049157-55-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C13H17NO4S
- Molecular Weight : 283.34 g/mol
- CAS Number : 1049157-55-2
- Structure : The compound features a prop-2-enoic acid backbone with a sulfamoyl group attached to a phenyl ring.
Synthesis
The synthesis of this compound typically involves the reaction of acrylic acid derivatives with sulfamoyl-containing aromatic compounds. This process can be optimized through various synthetic routes to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
The structure-activity relationship (SAR) studies suggest that the presence of the sulfamoyl group is crucial for its biological activity, enhancing binding affinity to target proteins involved in cell proliferation pathways.
The proposed mechanism of action for this compound involves the inhibition of key enzymes in cancer cell metabolism and proliferation pathways. Molecular docking studies have indicated that it may interact with human thymidylate synthase, an enzyme critical for DNA synthesis and repair, thereby inducing cytotoxic effects in rapidly dividing cells .
Case Studies
- In Vitro Studies : A study published in PubMed reported that derivatives of compounds similar to this compound exhibited potent antiproliferative activity against HCT116 and MCF7 cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- In Vivo Studies : Further investigations into the in vivo efficacy of this compound are necessary to establish its therapeutic potential. Preliminary animal model studies suggest promising results; however, detailed pharmacokinetic and toxicological profiles are still required.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid?
Answer:
Key considerations include:
- Reaction conditions : Temperature (typically 60–100°C for sulfonamide formation), solvent polarity (e.g., DMF or THF for solubility), and reaction time (monitored via TLC/HPLC). Prolonged heating may degrade acid-sensitive groups .
- Catalysts : Use of boron trifluoride diethyl etherate for cyclization or acid-catalyzed ester hydrolysis, as seen in analogous prop-2-enoic acid derivatives .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted sulfamoyl precursors .
Basic: Which analytical techniques are critical for confirming the structural identity of this compound?
Answer:
- NMR spectroscopy : H and C NMR to verify the presence of the methyl(propan-2-yl)sulfamoyl group (δ 1.2–1.4 ppm for isopropyl CH, δ 3.0–3.5 ppm for N–CH) and the α,β-unsaturated carboxylic acid (δ 6.2–7.8 ppm for vinyl protons) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M–H] at m/z 326 for CHNOS) .
- IR spectroscopy : Confirm carboxylic acid (1700–1720 cm) and sulfonamide (1320–1350 cm for S=O stretches) functional groups .
Advanced: How does stereochemistry at the sulfamoyl group influence biological activity in related compounds?
Answer:
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers. For example, (R)- and (S)-isomers of sulfonamide derivatives show differential binding to enzymes like carbonic anhydrase .
- Activity correlation : In fluorophenyl analogs, the (S)-enantiomer exhibited 10-fold higher inhibitory activity against kinase targets compared to the (R)-form due to steric compatibility with hydrophobic binding pockets .
- Methodological note : Synthesize enantiopure intermediates using asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries .
Advanced: What experimental approaches resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, discrepancies in IC values for COX-2 inhibition may arise from differences in enzyme sources (human recombinant vs. murine) .
- Metabolic stability : Pre-incubate the compound with liver microsomes (human/rat) to assess first-pass metabolism. Instability due to esterase activity could explain reduced in vivo efficacy despite high in vitro activity .
- Orthogonal assays : Combine enzymatic assays with cell-based models (e.g., HEK293 cells overexpressing target receptors) to validate mechanism-specific effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Modular synthesis : Replace the methyl(propan-2-yl)sulfamoyl group with bulkier tert-butyl or electron-withdrawing substituents (e.g., CF) to probe steric/electronic effects. Analogous trifluoromethyl derivatives showed enhanced selectivity for PPARγ over PPARα .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions. For example, the prop-2-enoic acid moiety may form hydrogen bonds with catalytic lysine residues in kinases .
- In vivo profiling : Test derivatives in zebrafish models for bioavailability and toxicity. Methyl ester prodrugs of similar acids improved brain penetration in neuroinflammation studies .
Basic: What are the common impurities encountered during synthesis, and how are they controlled?
Answer:
- Byproducts : Unreacted 4-(methyl(propan-2-yl)sulfamoyl)benzaldehyde (monitored via HPLC retention time: 8.2 min) or dimerized prop-2-enoic acid adducts .
- Control methods : Use scavenger resins (e.g., polymer-bound trisamine) to trap excess aldehydes. Purify via preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) .
Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?
Answer:
- Radiolabeling : Synthesize C-labeled analogs at the carboxylic acid position. Track metabolites in rat plasma via radio-HPLC .
- High-resolution mass spectrometry (HRMS) : Identify phase I metabolites (e.g., hydroxylation at the phenyl ring) and phase II conjugates (glucuronidation of the carboxylic acid) .
- CYP inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
